molecular formula C9H9ClO2 B1424906 4-Chloro-2,5-dimethylbenzoic acid CAS No. 90649-77-7

4-Chloro-2,5-dimethylbenzoic acid

Cat. No.: B1424906
CAS No.: 90649-77-7
M. Wt: 184.62 g/mol
InChI Key: YYFHHBYKGNGHHU-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and two methyl groups at the 2- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,5-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 2,5-dimethylbenzoic acid. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 4-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-dimethylbenzoic acid depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl groups. These effects alter the electron density on the benzene ring, making it more or less reactive towards different reagents .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylbenzoic acid
  • 2,5-Dimethylbenzoic acid
  • 4-Chlorobenzoic acid

Comparison

4-Chloro-2,5-dimethylbenzoic acid is unique due to the presence of both chlorine and two methyl groups on the benzene ring. This combination of substituents provides a distinct electronic environment, affecting its reactivity and properties compared to similar compounds. For example, 4-Chloro-2-methylbenzoic acid lacks the additional methyl group at the 5-position, which can influence its chemical behavior and applications .

Properties

IUPAC Name

4-chloro-2,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFHHBYKGNGHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299082
Record name 4-Chloro-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90649-77-7
Record name 4-Chloro-2,5-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90649-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,5-dimethylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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